6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
This compound, with the molecular formula C12H11F3N2S and a molecular weight of 272
Preparation Methods
The synthesis of 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the use of 2,6-dichloro-3-(trifluoromethyl)pyridine as a starting material. This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired compound .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These conditions may include controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and reagents is also crucial in achieving efficient synthesis .
Chemical Reactions Analysis
6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
Fluazifop-butyl: An agrochemical containing the trifluoromethylpyridine moiety.
What sets this compound apart is its unique combination of the cyclopropyl and ethylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-cyclopropyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c1-2-18-11-8(6-16)9(12(13,14)15)5-10(17-11)7-3-4-7/h5,7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMEKNGSAQUMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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